molecular formula C21H19NO4S B5880075 ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate

ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No. B5880075
M. Wt: 381.4 g/mol
InChI Key: IUTMXTKAPOEFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid esters. It is commonly referred to as Phenoxyacetyl thiophene ethyl ester. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It may also modulate the activity of various enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, it has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another potential direction is the study of its potential neuroprotective effects in human clinical trials. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential side effects and toxicity.

Synthesis Methods

The synthesis of Ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate involves the reaction of Phenoxyacetic acid with thiophene-2-carboxylic acid, followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained after purification using chromatography techniques.

properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-2-25-21(24)19-17(15-9-5-3-6-10-15)14-27-20(19)22-18(23)13-26-16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTMXTKAPOEFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester

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